molecular formula C13H15BrN2O2 B014094 N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide CAS No. 142959-59-9

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B014094
CAS No.: 142959-59-9
M. Wt: 311.17 g/mol
InChI Key: FNHLXIXCQDGUCQ-UHFFFAOYSA-N
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Description

Melatonin,2-Bromo, also known as N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a derivative of melatonin. Melatonin is a hormone primarily produced by the pineal gland in the brain, which regulates sleep-wake cycles. The addition of a bromine atom at the second position of the indole ring in melatonin enhances its binding affinity and potency as an agonist at melatonin receptors .

Scientific Research Applications

Melatonin,2-Bromo has several scientific research applications:

Mechanism of Action

Target of Action

2-Bromomelatonin, also known as N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, is a potent melatonin agonist . Its primary targets are the melatonin receptors, specifically the MT1 and MT2 receptors . These receptors are G protein-coupled receptors that mediate the effects of melatonin, a hormone involved in circadian rhythms and other physiological functions .

Mode of Action

2-Bromomelatonin interacts with its targets, the melatonin receptors, by binding to them. Tests performed in vitro with isolated melatonin receptors from rabbit parietal cortex demonstrated that the relative binding affinity of 2-bromomelatonin was about ten times higher than that of melatonin and close to that of 2-iodomelatonin . This high binding affinity allows 2-Bromomelatonin to effectively mimic the actions of melatonin, behaving as a potent agonist .

Biochemical Pathways

The biochemical pathways affected by 2-Bromomelatonin are those regulated by melatonin. Given its role as a melatonin agonist, 2-Bromomelatonin can influence the same physiological processes as melatonin, including the regulation of sleep-wake cycles, modulation of mood, and various other circadian rhythms .

Pharmacokinetics

It’s known that melatonin, to which 2-bromomelatonin is structurally similar, has poor and variable bioavailability due to extensive first-pass metabolism . Therefore, alternative administration routes, other than oral and intravenous formulations, may be required to optimize tissue delivery of 2-Bromomelatonin .

Result of Action

As a potent melatonin agonist, 2-Bromomelatonin exhibits similar effects to melatonin in physiological studies . It has shown enhanced activity in inhibiting the spontaneous firing activity of cortical neurons and, similarly to melatonin and 2-iodomelatonin, potentiated significantly the inhibitory effect of GABA . Moreover, 2-Bromomelatonin was also an extremely effective agonist in the tests performed in vivo in the Syrian hamster gonadal regression model .

Action Environment

The action of 2-Bromomelatonin, like that of melatonin, is influenced by environmental factors. For instance, the secretion of melatonin is controlled by the suprachiasmatic nucleus (SCN) in the hypothalamus and is suppressed by light and stimulated in a dark environment . Therefore, the action, efficacy, and stability of 2-Bromomelatonin may also be influenced by environmental light conditions.

Biochemical Analysis

Biochemical Properties

2-Bromomelatonin has shown to interact with melatonin receptors, demonstrating a relative binding affinity about ten times higher than that of melatonin . It behaves as a potent agonist in physiological studies, showing enhanced activity in inhibiting the spontaneous firing activity of cortical neurons .

Cellular Effects

In cellular processes, 2-Bromomelatonin has shown to have hypnotic and analgesic properties . In Sprague-Dawley rats, it caused a dose-dependent increase in the percent of rats displaying loss of both the righting reflex and the response to tail clamping . It was comparable to propofol in terms of its rapid onset and short duration of hypnosis .

Molecular Mechanism

The molecular mechanism of 2-Bromomelatonin involves its high affinity for melatonin receptors. It behaves as a potent agonist, showing enhanced activity in inhibiting the spontaneous firing activity of cortical neurons . It also potentiates significantly the inhibitory effect of GABA .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-Bromomelatonin has shown to have rapid onset and short duration of hypnosis, similar to propofol . Unlike propofol, the reduced nocifensive behavior persisted after the animals had regained their righting reflex .

Dosage Effects in Animal Models

In animal models, the effects of 2-Bromomelatonin vary with different dosages. It is approximately 6-10 times less potent than propofol depending on the end-point used . At high doses, it can exert hypnotic and antinocifensive effects similar to that observed with propofol .

Metabolic Pathways

Melatonin, the parent compound of 2-Bromomelatonin, is mainly metabolized by the liver enzyme CYP1A2 .

Transport and Distribution

Melatonin, the parent compound, is known to be transported into mitochondria .

Subcellular Localization

Melatonin, the parent compound, is known to be localized in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Melatonin,2-Bromo involves the direct bromination of melatonin. The process typically uses N-bromosuccinimide (NBS) as the brominating agent in anhydrous acetic acid at room temperature under a nitrogen atmosphere. The reaction is followed by flash chromatography to purify the product .

Industrial Production Methods: While specific industrial production methods for Melatonin,2-Bromo are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions: Melatonin,2-Bromo can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the indole ring.

Comparison with Similar Compounds

Uniqueness: Melatonin,2-Bromo is unique due to its specific bromine substitution at the second position of the indole ring, which significantly enhances its binding affinity and potency as a melatonin receptor agonist. This makes it a valuable compound for studying the physiological and pharmacological effects of melatonin derivatives .

Properties

IUPAC Name

N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHLXIXCQDGUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162239
Record name 2-Bromomelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142959-59-9
Record name 2-Bromomelatonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromomelatonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-bromo succinimide (0.89 g, 5 mmol) was added to a solution of melatonin (1.16 g, 5 mmol) in acetic acid (20 mL). The reaction mixture was stirred under N2 at room temperature for 4 h, then cooled at 0° C., neutralized with a 50% solution of NaOH and extracted with ethyl acetate. The combined organic layers were washed with NaCl solution, dried (Na2SO4) and concentrated. Purification by flash chromatography (silica gel; ethyl acetate/cyclohexane 6:4) and crystallization gave 0.467 g (30% yield) of 4k as white solid, mp 141°-142° C. IR νmax : 3460, 3300, 1650. 1H NMR: 1.99 (s, 3H, COCH3); 2.92(t, 2H, β -CH2), 3.54(q, 2H, α-CH2), 3.86(s, 3H, OCH3), 5.53(br s, 1H, NH), 6.85-7.23(m, 3Harom), 8.15(br s, 1H, NHindole).
Quantity
0.89 g
Type
reactant
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1.16 g
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reactant
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20 mL
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solvent
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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